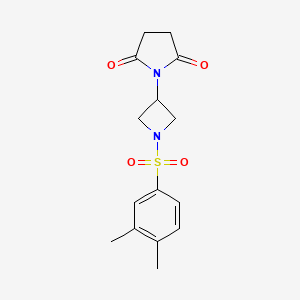

1-(1-((3,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-10-3-4-13(7-11(10)2)22(20,21)16-8-12(9-16)17-14(18)5-6-15(17)19/h3-4,7,12H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXDVCQGGBCJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-((3,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione , also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of the compound is . It features a pyrrolidine ring fused with an azetidine moiety and a sulfonyl group attached to a 3,4-dimethylphenyl substituent. The presence of these functional groups contributes to its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 303.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in disease models.

- Receptor Modulation : It may act as a modulator at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted by Verma et al. demonstrated that derivatives of similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has shown promise in anticancer research. For instance, derivatives with similar structural motifs have been reported to induce apoptosis in cancer cell lines. A study highlighted that compounds with modifications at the pyrrolidine ring demonstrated cytotoxic effects against breast cancer cells (MCF-7), leading to reduced cell viability .

Antidiabetic Effects

The thiazolidinone core structure is often associated with antidiabetic activity. Modifications on such scaffolds have been shown to enhance binding affinity to peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism .

Case Study 1: Antimicrobial Activity

In a comparative study of various sulfonamide derivatives, this compound was tested against E. coli and Staphylococcus aureus. The results indicated a significant zone of inhibition compared to control groups, affirming its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed an IC50 value of approximately 1.5 µM, indicating potent anticancer activity. Flow cytometric analysis confirmed that the compound induced apoptosis through the mitochondrial pathway without affecting normal cells .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

Target Compound :

- Core : Pyrrolidine-2,5-dione.

- Substituent : 1-((3,4-Dimethylphenyl)sulfonyl)azetidin-3-yl.

Comparisons :

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives ():

- Core : Pyrrolidine-2,5-dione.

- Substituents : 4-Acetylphenyl and aryloxy groups.

- Key Difference : The acetylphenyl group enhances electron-withdrawing effects, while aryloxy substituents influence binding to GABA-transaminase (IC₅₀ values: 5.2–160.4 mM) .

1-(2-Oxoindolin-3-ylidenamino)pyrrolidine-2,5-dione (): Core: Pyrrolidine-2,5-dione. Substituent: Indole-derived Schiff base.

Pharmacological and Physicochemical Properties

Target Compound :

- Predicted logP : Higher than analogs due to the hydrophobic 3,4-dimethylphenyl group.

- Solubility: Likely reduced compared to hydroxylated derivatives (e.g., ’s chalcone flavonoid analogs).

Comparisons :

GABA-Transaminase Inhibition ():

- 1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione showed IC₅₀ = 5.2 mM, surpassing vigabatrin (reference drug) in fluorometric assays .

- The target compound’s azetidine-sulfonyl group may sterically hinder enzyme binding compared to smaller aryloxy substituents.

Anticonvulsant Potential: highlights pyrrolidine-dione derivatives as anticonvulsant leads. The target’s sulfonyl group could modulate bioavailability but may introduce metabolic stability challenges .

Cytotoxicity and Selectivity :

- Indole-containing analogs () exhibit enhanced selectivity for CNS targets due to lipophilic indole moieties, whereas the target’s dimethylphenyl group may favor peripheral action .

Q & A

Q. What synthetic strategies are optimal for preparing 1-(1-((3,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and how can purity be maximized?

Methodological Answer: A multi-step synthesis is typically employed:

Acylation : React 3,4-dimethylbenzenesulfonyl chloride with azetidine-3-amine under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate.

Cyclization : Introduce pyrrolidine-2,5-dione via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) at 60–80°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Critical Note : Monitor reaction progress via TLC and confirm intermediates via H NMR to avoid side products like over-sulfonated derivatives.

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

Spectroscopy :

- H/C NMR to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

X-ray Crystallography :

- Use SHELX suite (SHELXD for phasing, SHELXL for refinement) to resolve the azetidine-pyrrolidine ring conformation and sulfonyl group geometry .

- Address disorder in the 3,4-dimethylphenyl group by refining occupancy factors.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay conditions or target specificity. To address:

Assay Standardization :

- Replicate experiments across multiple cell lines (e.g., MCF7, HT29) with controlled pH (7.4) and temperature (37°C) .

- Include positive controls (e.g., vigabatrin for GABA-transaminase inhibition) .

Mechanistic Profiling :

Q. What experimental designs are recommended to evaluate the compound’s potential as an anticonvulsant or antitumor agent?

Methodological Answer: For Anticonvulsant Activity :

In Vivo Models :

- Use maximal electroshock (MES) and 6 Hz seizure tests in mice, comparing efficacy to valproic acid. Monitor ED and TD .

Channel Interaction Studies :

- Patch-clamp electrophysiology to assess inhibition of neuronal sodium (Nav1.2) and calcium (Cav1.2) channels .

For Antitumor Activity :

In Vitro Screening :

- Conduct MTT assays on cancer cell lines (e.g., HT29 xenografts) with IC determination .

Apoptosis Pathways :

- Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) to confirm programmed cell death .

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s therapeutic index?

Methodological Answer:

Scaffold Modifications :

- Synthesize analogs with substituted phenyl groups (e.g., 5-fluoro or 2-methoxy) on the sulfonyl moiety to enhance target affinity .

- Replace the pyrrolidine-2,5-dione with maleimide or succinimide to probe ring flexibility .

Pharmacokinetic Profiling :

- Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers.

- Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility without compromising blood-brain barrier penetration .

Q. What analytical methods are critical for detecting degradation products during stability studies?

Methodological Answer:

Forced Degradation :

- Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH) .

HPLC-MS Analysis :

- Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) coupled with Q-TOF MS to identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .

Kinetic Modeling :

- Apply Arrhenius equations to predict shelf-life under accelerated storage conditions .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzyme inhibition potency be addressed?

Methodological Answer:

Source Validation :

- Cross-check enzyme sources (e.g., recombinant vs. tissue-extracted acetylcholinesterase) and assay buffers (e.g., Tris vs. PBS) .

Orthogonal Assays :

- Compare fluorometric (e.g., Ellman’s method) and radiometric (e.g., H-acetylcholine hydrolysis) readouts for IC consistency .

Crystallographic Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.